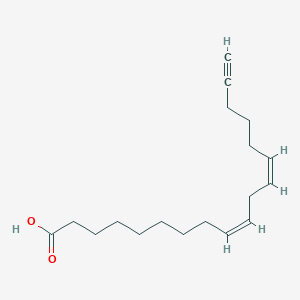

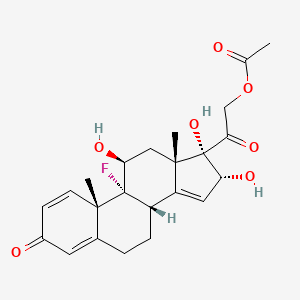

(11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Hormonal Regulation and Metabolic Syndrome

Research by Cooper and Stewart (2009) elaborates on the role of 11Beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) in the normal functioning of the hypothalamus-pituitary-adrenal (HPA) axis, its implications in metabolic syndrome, and the modulation of the immune response. This enzyme, by regulating glucocorticoid action at a tissue level, has significant implications for metabolic health and disease resistance Cooper & Stewart, 2009.

Cancer Imaging and Therapy

Grassi et al. (2012) discuss the clinical applications of (11)C-acetate in positron emission tomography (PET), highlighting its use in cardiology and oncology. This compound's rapid metabolism into acetyl-CoA, facilitating energy production or lipid synthesis, underscores its potential in diagnosing and understanding various cancers Grassi et al., 2012.

Obesity and Type 2 Diabetes

London and Castonguay (2009) explore the impact of diet on obesity through the lens of 11beta-Hydroxysteroid dehydrogenase-1 (11beta-HSD-1), an enzyme crucial in regulating intracellular cortisol levels and thereby influencing fat accumulation and glucose metabolism London & Castonguay, 2009.

Metabolic Plasticity in Cancer

Corbet and Féron (2015) discuss how cancer cells utilize alternative substrates like glutamine and acetate for energy, highlighting the metabolic flexibility that supports tumor growth and survival, especially under hypoxic conditions Corbet & Féron, 2015.

Inhibitors of Steroid Metabolizing Enzymes

Poirier (2009) reviews the development of inhibitors targeting 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), enzymes critical for regulating estrogens and androgens. Such inhibitors hold therapeutic potential for conditions influenced by steroid hormone levels, including various cancers Poirier, 2009.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-9,15,17-18,27-28,30H,4-5,10-11H2,1-3H3/t15-,17+,18-,20-,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUAAETUARKTIV-OLYHOXELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746956 |

Source

|

| Record name | (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |

CAS RN |

131918-74-6 |

Source

|

| Record name | (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.